magnesium;prop-1-ene;chloride
Description
Historical Context and Development of Organomagnesium Reagents
The story of propenylmagnesium chloride is intrinsically linked to the broader history of organomagnesium compounds.
The field of organometallic chemistry was revolutionized in 1900 by the French chemist François Auguste Victor Grignard. wikipedia.orgthermofisher.comnih.gov He discovered that reacting an organic halide with magnesium metal in an anhydrous ether solvent produced a highly reactive organomagnesium compound. thermofisher.comnih.govacs.orgnumberanalytics.com These compounds, now universally known as Grignard reagents, have the general formula R-Mg-X, where R is an organic group and X is a halogen. numberanalytics.combritannica.com
The immense significance of this discovery was its ability to create new carbon-carbon bonds with relative ease, a fundamental operation in organic synthesis. wikipedia.orgnumberanalytics.comnumberanalytics.comuio.no This breakthrough provided chemists with a versatile method to construct complex organic molecules from simpler precursors. ebsco.com The profound impact of his work was recognized swiftly, and Victor Grignard was awarded the Nobel Prize in Chemistry in 1912. wikipedia.orgacs.orgnumberanalytics.combritannica.comebsco.com
Within the broad class of Grignard reagents, allylic organomagnesium compounds, such as propenylmagnesium chloride, exhibit distinct and powerful reactivity. The chemistry of these reagents evolved as researchers noted their unusually high reaction rates, which can approach the diffusion-controlled limit. nih.gov
A key feature that distinguishes allylic Grignard reagents from their non-allylic counterparts is their reaction mechanism. nih.gov It has been established through both computational and experimental studies that their additions to carbonyl compounds typically proceed through a concerted, six-membered-ring transition state. nih.govyoutube.com This unique pathway is a cornerstone of their reactivity. nih.gov Furthermore, the development of transition-metal-catalyzed reactions, particularly using copper, has significantly enhanced the synthetic utility of allylic Grignard reagents, enabling highly regioselective and stereospecific transformations. rsc.org
Academic Relevance and Research Scope of Propenylmagnesium Chloride
Propenylmagnesium chloride and its derivatives are not merely historical curiosities; they are subjects of ongoing academic research and are widely used in various synthetic applications.
Propenylmagnesium chloride is a key synthetic intermediate, primarily employed as an allylating agent to introduce the propenyl group into molecules. lookchem.comchemicalbook.com A principal application is its reaction with aldehydes and ketones to form homoallylic alcohols, which are themselves valuable precursors in the synthesis of numerous pharmaceutical compounds. nih.govlookchem.comsigmaaldrich.com
Detailed research has demonstrated its utility in creating complex molecules. For instance, 1-methyl-2-propenylmagnesium chloride, a derivative, reacts with 2-mercaptopyrimidine (B73435) to produce 3,4-dihydro-4-(1-methyl-2-propen-1-yl)-2(1H)-pyrimidinethione derivatives. lookchem.comsigmaaldrich.com Its role is also crucial in the total synthesis of intricate natural products, as exemplified by its use in a key step to install the side chain of (−)-bipolarolide D. acs.org The reagent is frequently used as a tool in academic laboratories to investigate novel reaction pathways and develop innovative synthetic methodologies. lookchem.com
Table 1: Research Findings on the Reactivity of Propenylmagnesium Chloride and Derivatives
| Reactant(s) | Reagent | Product(s) | Key Observation | Reference |
| 4,6-O-Benzylidene-1,2-dideoxy-D-erythro-hex-1-enopyranose-3-urose | 2-Propenylmagnesium chloride | D-arabino-hex-1-enopyranose and ribo isomer | The reaction was essentially non-stereoselective, producing a 1:1 ratio of isomers. | oup.com |
| 4,6-O-Benzylidene-1,2-dideoxy-D-erythro-hex-1-enopyranose-3-urose | 2-Methyl-2-propenylmagnesium chloride | D-arabino-hex-1-enopyranose and ribo isomer | Gave a slightly better isomer ratio of 1.2:1 compared to the unsubstituted reagent. | oup.com |
| Aldehyde intermediate in bipolarolide D synthesis | 1-Methyl-2-propenylmagnesium chloride | Crotylated hemiacetal product | The choice of solvent was critical; apolar solvents favored the desired α-addition. | acs.org |
| Diferrocenyl(morpholino)cyclopropenylium tetrafluoroborate | 1-Methyl-2-propenylmagnesium chloride | Complex mixture including bicyclo[3.1.0]hex-2-ene derivatives | Reaction with excess reagent leads to a complex mixture of rearranged products. | nih.gov |
| Aromatic/aliphatic nitriles | Allylmagnesium bromide | Tetrahydropyridines, aminoketones, or enamines | The outcome is switchable based on the hydrolysis protocol, challenging the notion that Grignard reagents are incompatible with water. | rsc.org |
The influence of propenylmagnesium chloride extends across multiple disciplines within chemistry. In the pharmaceutical industry, the reagent is indispensable for the synthesis of complex organic molecules and drug intermediates. nih.govnumberanalytics.comlookchem.com Its applications also permeate materials science, where organomagnesium compounds can be used as catalysts in polymerization processes, similar to Ziegler-Natta catalysts. numberanalytics.comgoogle.com
From a fundamental perspective, studying the unique reaction mechanisms of allylic Grignards deepens the understanding of organometallic chemistry. nih.gov In the realm of sustainable or "green" chemistry, research is ongoing to develop more environmentally friendly protocols, such as using reusable, heterogeneous nanocopper catalysts for Grignard reactions with allylic substrates, which minimizes waste and produces cleaner products. rsc.org The versatility of the propenyl structural motif, introduced by these reagents, is evident in broad research areas, including the synthesis of biologically active propenylbenzene derivatives and even in the field of phytodentistry, which explores plant-derived compounds for oral health. nih.govmdpi.com
Structure
2D Structure
Properties
IUPAC Name |
magnesium;prop-1-ene;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.ClH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSFUFRXDOAOMP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of Propenylmagnesium Chloride
Nucleophilic Addition Reactions
As a potent nucleophile, propenylmagnesium chloride readily participates in addition reactions with a range of electrophilic substrates. mahaautomation.com The carbon-magnesium bond is highly polarized, rendering the propenyl group an effective carbanion equivalent for synthetic transformations. chemie-brunschwig.ch
Propenylmagnesium chloride is widely utilized for the allylation of carbonyl compounds. lookchem.com The reaction involves the nucleophilic attack of the propenyl group on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which, upon acidic workup, yields the corresponding alcohol. libretexts.org
The general mechanism for the Grignard reaction with aldehydes and ketones involves the addition of the organomagnesium reagent across the carbon-oxygen double bond, followed by hydrolysis to yield an alcohol. libretexts.org With esters, the reaction can proceed via a double nucleophilic addition, first forming a ketone intermediate which then reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol. chemie-brunschwig.chthermofisher.com Acid halides, being highly reactive, readily react with Grignard reagents to form ketones; however, the high reactivity of the Grignard reagent can make isolation of the ketone intermediate challenging as it can react further to yield a tertiary alcohol. libretexts.org
A primary application of propenylmagnesium chloride is in the synthesis of homoallylic alcohols through its reaction with aldehydes and ketones. sigmaaldrich.comsigmaaldrich.com This transformation is a powerful method for constructing carbon skeletons and introducing functionality. nih.gov The reaction of propenylmagnesium chloride with an aldehyde yields a secondary homoallylic alcohol, while its reaction with a ketone produces a tertiary homoallylic alcohol. libretexts.org For instance, the reaction with formaldehyde (B43269) leads to a primary homoallylic alcohol. chemie-brunschwig.ch
| Carbonyl Substrate | Propenylmagnesium Chloride | Product Type |
|---|---|---|
| Aldehyde (R-CHO) | CH2=CHCH2MgCl | Secondary Homoallylic Alcohol |
| Ketone (R-CO-R') | CH2=CHCH2MgCl | Tertiary Homoallylic Alcohol |
| Ester (R-COOR') | 2 eq. CH2=CHCH2MgCl | Tertiary Homoallylic Alcohol |
| Acid Halide (R-COX) | Excess CH2=CHCH2MgCl | Tertiary Homoallylic Alcohol |
The addition of propenylmagnesium chloride to chiral carbonyl compounds can lead to the formation of diastereomeric products. The stereochemical outcome of these reactions is often governed by steric and electronic factors, and can sometimes be controlled. nih.gov
Chelation control is a significant factor in directing the stereoselectivity of Grignard additions to substrates containing a chelating group, such as an α-alkoxy ketone. nih.govscribd.com In such cases, the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the α-alkoxy group, forming a rigid cyclic intermediate. This chelation restricts the conformational freedom of the substrate, leading to a preferred direction of nucleophilic attack and high diastereoselectivity. scribd.com However, the effectiveness of chelation control with allylmagnesium reagents can be complex and solvent-dependent. nih.govscribd.com For example, high diastereoselectivity is often observed in non-coordinating solvents like dichloromethane (B109758) (CH2Cl2), where the chelated form of the carbonyl compound is more favored than in ethereal solvents. nih.gov In some instances, the addition of allylmagnesium reagents may not follow the predictions of the standard chelation-control model, which stipulates a rate acceleration that is not always observed. researchgate.net
| Factor | Influence on Diastereoselectivity | Example/Note |
|---|---|---|
| Chelating Group (e.g., α-alkoxy) | Can lead to high diastereoselectivity through formation of a rigid cyclic intermediate. scribd.com | More effective in non-coordinating solvents. nih.gov |
| Solvent | Coordinating solvents (e.g., THF) can compete with the chelating group, reducing selectivity. Non-coordinating solvents (e.g., CH2Cl2) can enhance chelation control. nih.govnih.gov | Complete reversal of diastereoselectivity has been observed by changing from THF to DCM in some cases. nih.gov |
| Substrate Structure | Steric hindrance and the nature of substituents on the carbonyl compound play a crucial role. nih.gov | α-Alkoxy ketones generally show higher selectivity than α-alkoxy aldehydes. nih.gov |
Propenylmagnesium chloride can react with epoxides in a ring-opening reaction. This nucleophilic attack typically occurs at the less sterically hindered carbon of the epoxide ring, following an SN2 mechanism. The reaction results in the formation of a γ,δ-unsaturated alcohol after acidic workup. These reactions can be slow and may require the use of catalysts, such as copper(I) salts, to achieve optimal results and minimize side products. mdpi.com The addition of propenylmagnesium chloride to an epoxide derived from a glycal has been shown to provide a mixture of secondary alcohols. nih.gov
Propenylmagnesium chloride also adds to carbon-heteroatom multiple bonds, such as the carbon-nitrogen double bond of imines and their derivatives. nih.gov The addition to an imine results in the formation of a homoallylic amine. The diastereoselectivity of these additions to chiral imines, such as N-sulfinyl imines, can be influenced by the solvent and reaction conditions. nih.gov For instance, reactions with fluorinated aryl sulfinyl imines have shown that a complete reversal of diastereoselectivity can be achieved by switching between coordinating (THF) and non-coordinating (DCM) solvents. nih.gov The reaction can also be applied to the synthesis of more complex nitrogen-containing molecules, such as 3,4-dihydro-4-(1-methyl-2-propen-1-yl)-2(1H)-pyrimidinethione derivatives from 2-mercaptopyrimidine (B73435). sigmaaldrich.comsigmaaldrich.com
Carbonyl Additions: Aldehydes, Ketones, Esters, and Acid Halides.
Carbon-Carbon Bond Forming Cross-Coupling Reactions
In addition to its role in nucleophilic additions, propenylmagnesium chloride can participate in transition metal-catalyzed cross-coupling reactions. These reactions typically involve the coupling of the Grignard reagent with an organic halide or another electrophile, mediated by a catalyst, often based on nickel or palladium. researchgate.netchemie-brunschwig.chuwindsor.ca This methodology provides a powerful tool for the formation of carbon-carbon bonds. For example, aryl iodides can react with 2-propenylmagnesium bromide in the presence of a nickel catalyst to form allylated aromatic compounds. researchgate.net The catalytic cycle for these reactions generally involves oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the Grignard reagent, and finally reductive elimination to yield the cross-coupled product and regenerate the catalyst. researchgate.netuwindsor.ca Propenylmagnesium chloride has been utilized in the final steps of the total synthesis of natural products, such as in a Suzuki cross-coupling reaction following an initial crotylation step. acs.org
Transition Metal Catalyzed Cross-Coupling (e.g., Iron, Palladium, Copper)
Transition metal-catalyzed cross-coupling reactions are fundamental for creating C-C bonds, and propenylmagnesium chloride serves as an effective nucleophilic partner in these transformations. chemie-brunschwig.chthermofisher.com These reactions typically involve the coupling of an organometallic reagent, such as a Grignard reagent, with an organic halide or pseudohalide, mediated by a metal catalyst. thermofisher.comresearchgate.net The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination steps. researchgate.net
While palladium and nickel catalysts are extensively used, offering high reactivity and functional group tolerance, iron and copper catalysts have also emerged as effective and more economical alternatives. thermofisher.comnih.gov In the context of propenylmagnesium chloride, these catalysts facilitate its coupling with a wide array of electrophiles. For instance, iron-catalyzed reactions have been noted for their unique reactivity patterns, sometimes affording different regioselectivity compared to copper-catalyzed systems. nih.gov Palladium-catalyzed couplings are prized for their broad applicability and the ability to control reaction outcomes through ligand selection. chemie-brunschwig.chacs.org Copper-catalyzed reactions are particularly significant in carbometalation and allylic substitution processes, where the nature of the copper species can influence the reaction pathway. nih.govacs.org
The choice of metal catalyst is crucial as it dictates the reaction conditions, scope, and selectivity. The reactivity of propenylmagnesium chloride allows it to participate effectively in these catalytic cycles, transferring its propenyl group to the electrophilic partner to forge a new carbon-carbon bond.
Stereospecificity and Stereoselectivity in Cross-Coupling
The stereochemical outcome of cross-coupling reactions involving chiral, enantioenriched organometallic reagents is a critical aspect of asymmetric synthesis. nih.gov Stereospecific cross-coupling reactions, where the stereochemistry of the product is directly determined by the stereochemistry of the starting material, are powerful tools for creating well-defined stereocenters. acs.orgnih.gov
For allylic Grignard reagents like propenylmagnesium chloride, achieving high stereospecificity can be challenging due to the potential for stereochemical scrambling of the organometallic intermediate. However, the use of specific transition metal catalysts and chiral ligands can enforce a dominant stereochemical pathway, either retention or inversion of configuration. nih.govnih.gov
In palladium-catalyzed systems, for example, the stereochemical course of the reaction is highly dependent on the ligand and the nature of the electrophile. nih.govnih.gov The development of stereospecific variants of the Suzuki-Miyaura, Stille, and Negishi couplings has enabled the use of configurationally stable, enantioenriched nucleophiles to form C(sp³)–C(sp²) bonds with high fidelity. nih.govmobt3ath.com The key to success lies in ensuring that the rate of transmetalation to the palladium center is faster than the rate of racemization of the nucleophile and that the transmetalation proceeds through a single, well-defined stereochemical pathway (e.g., retention or inversion). nih.gov
Table 1: Factors Influencing Stereochemical Outcome in Cross-Coupling Reactions
| Factor | Influence on Stereochemistry | Reference |
|---|---|---|
| Catalyst System | The choice of metal (e.g., Pd, Ni, Cu) and ligands (e.g., chiral phosphines) can favor a specific stereochemical pathway (inversion vs. retention). | acs.org |
| Nucleophile Structure | The configurational stability of the organometallic reagent is crucial. Cyclohexyl spectator ligands on tin, for instance, promote selective transfer. | nih.gov |
| Reaction Mechanism | Electron-deficient copper complexes often favor γ-adducts with minimal stereochemical scrambling through faster reductive elimination. | acs.org |
| Electrophile | The structure of the electrophilic partner can influence the stereospecificity of the coupling process. | nih.gov |
Carbometalation Reactions
Carbometalation, the addition of a carbon-metal bond across a carbon-carbon multiple bond, is a powerful method for generating complex organometallic intermediates stereoselectively. d-nb.infokyoto-u.ac.jp Propenylmagnesium chloride is a suitable reagent for these transformations, particularly in copper-catalyzed systems.
Copper-Catalyzed Carbometalation of Alkenes and Cyclopropenes
Copper catalysts are highly effective in mediating the carbomagnesiation of strained alkenes like cyclopropenes. nih.govrsc.org The reaction involves the syn-addition of the Grignard reagent, such as propenylmagnesium chloride, across the double bond of the cyclopropene (B1174273) ring. semanticscholar.org This process allows for the highly selective construction of polysubstituted cyclopropane (B1198618) rings, which are valuable synthetic intermediates. nih.govrsc.org
Research has shown that even previously challenging Grignard reagents, including alkenyl and alkynyl types, can undergo efficient copper-catalyzed carbometalation with cyclopropenes that possess a directing group, such as a hydroxymethyl group. nih.govbeilstein-journals.org This methodology provides access to densely functionalized cyclopropylmagnesium species that can be trapped with various electrophiles, further expanding their synthetic utility. nih.gov The use of catalytic amounts of copper salts has made these reactions more efficient and practical. nih.gov
Regioselectivity and Stereoselectivity in Carbometalation
The regio- and stereoselectivity of copper-catalyzed carbometalation of cyclopropenes are generally high and predictable. nih.govsemanticscholar.org The regioselectivity is primarily governed by the formation of the most stable cyclopropylmetal intermediate. semanticscholar.org
Regioselectivity: In the case of monosubstituted cyclopropenes, the organic group from the Grignard reagent typically adds to the more substituted carbon of the double bond. This leads to the formation of a more stable secondary organometallic intermediate, as opposed to a less stable tertiary one. semanticscholar.org However, this selectivity can be reversed if the substituent on the cyclopropene is an anion-stabilizing group like phenyl. semanticscholar.org
Stereoselectivity: The stereoselectivity, or facial selectivity, is often controlled by directing groups present on the cyclopropene substrate. For example, a hydroxymethyl group can direct the incoming Grignard reagent to the same face of the ring (syn-addition), leading to excellent diastereoselectivity. nih.govbeilstein-journals.org In the absence of strong directing effects, the steric bulk of the substituents on the cyclopropene and the Grignard reagent can influence the approach of the nucleophile.
Table 2: Selectivity in Copper-Catalyzed Carbomagnesiation of Cyclopropenes
| Substrate Type | Selectivity Outcome | Controlling Factor | Reference |
|---|---|---|---|
| Monosubstituted Cyclopropene | The propenyl group adds to the substituted carbon. | Formation of the more stable secondary cyclopropylmetal intermediate. | semanticscholar.org |
| Phenyl-substituted Cyclopropene | Lower regioselectivity may be observed. | Anion-stabilizing effect of the phenyl group. | semanticscholar.org |
| Cyclopropene with Directing Group (e.g., -CH₂OH) | High facial selectivity (syn-addition). | Coordination of the reagent to the directing group. | nih.govbeilstein-journals.org |
| Unsymmetrical Disubstituted Cyclopropenes | May result in mixtures of diastereomers. | Competing steric and electronic effects. | nih.gov |
Other Significant Reactivity Pathways
Beyond cross-coupling and carbometalation, propenylmagnesium chloride engages in other synthetically important reactions, notably with highly reactive electrophilic species.
Reactions with Cyclopropenylium Salts
Cyclopropenylium salts, being aromatic and highly strained carbocations, are potent electrophiles. cdnsciencepub.comresearchgate.net Their reaction with nucleophiles like Grignard reagents leads to a variety of products, often through ring-opening pathways. cdnsciencepub.commdpi.com
Research has detailed the reaction of 1-methyl-2-propenylmagnesium chloride with diferrocenyl(morpholino)- and diferrocenyl(piperidino)cyclopropenylium salts. mdpi.com The proposed mechanism involves an initial nucleophilic attack of the Grignard reagent on a carbon atom of the three-membered ring to form an unstable tetrasubstituted cyclopropene intermediate. mdpi.com This transient species then undergoes ring-opening to generate a vinylcarbene. Subsequent intramolecular transformations of this carbene intermediate lead to the formation of complex polycyclic and linear triene products. mdpi.com This pathway highlights the utility of propenylmagnesium chloride in accessing complex molecular scaffolds from strained cationic precursors.
Fundamental Reactivity with Protons and Other Electrophiles
Propenylmagnesium chloride, as an alkenyl Grignard reagent, exhibits dual reactivity as both a potent base and a versatile nucleophile. sigmaaldrich.commasterorganicchemistry.com Its chemical behavior is characterized by the nucleophilic character of the carbon atom bonded to magnesium, which readily attacks electron-deficient centers. openstax.org Alkenyl Grignard reagents are generally less reactive than their allylic or propargylic counterparts but are widely utilized in organic synthesis. thieme-connect.de
Reactivity with Protons
Due to the highly polarized carbon-magnesium bond, propenylmagnesium chloride is an exceptionally strong base. sigmaaldrich.comopenstax.org It reacts readily with any compound possessing an acidic proton, a process known as protonolysis. Common proton sources include water, alcohols, and carboxylic acids. sigmaaldrich.commasterorganicchemistry.com This acid-base reaction is typically vigorous and results in the destruction of the Grignard reagent, yielding propene and a magnesium salt. openstax.org For this reason, all reactions involving Grignard reagents must be conducted under strictly anhydrous conditions, protecting them from atmospheric moisture. openstax.org
The general mechanism for the reaction with a proton source (H-Z) is a straightforward acid-base neutralization:
CH₃CH=CHMgCl + H-Z → CH₃CH=CH₂ + Z-MgCl
This fundamental reactivity underscores the basicity of the propenyl carbanionic character.
Reactivity with Other Electrophiles
As a nucleophile, propenylmagnesium chloride engages in a wide array of carbon-carbon bond-forming reactions with various electrophilic substrates. masterorganicchemistry.com The mitigated reactivity of alkenyl Grignard reagents, compared to their alkyl or allyl counterparts, can sometimes offer superior chemoselectivity in reactions with multifunctional molecules. rsc.org
Carbonyl Compounds: Propenylmagnesium chloride adds to the carbonyl carbon of aldehydes, ketones, and esters. masterorganicchemistry.com
Aldehydes and Ketones: The reaction with aldehydes yields secondary allylic alcohols, while ketones produce tertiary allylic alcohols after acidic workup. sigmaaldrich.commasterorganicchemistry.com The initial step is the nucleophilic addition of the propenyl group to the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. Subsequent hydrolysis protonates the alkoxide to furnish the alcohol.
Esters: Reactions with esters can proceed via a double addition, although controlled conditions can sometimes isolate the ketone intermediate.
Carbon Dioxide: Propenylmagnesium chloride reacts with carbon dioxide (CO₂) in a manner analogous to other carbonyl compounds. masterorganicchemistry.com The nucleophilic attack on CO₂ forms a magnesium carboxylate, which upon acidification yields α,β-unsaturated carboxylic acids, such as 2-butenoic acid. masterorganicchemistry.com
Epoxides: The reaction with epoxides provides a route to homoallylic alcohols. The nucleophilic propenyl group attacks one of the carbon atoms of the epoxide ring, causing it to open. masterorganicchemistry.com This reaction is essentially an Sₙ2-type process, and the attack typically occurs at the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.com An acidic workup is required to protonate the resulting magnesium alkoxide. masterorganicchemistry.com
Alkyl Halides: While less reactive than some other Grignard reagents, alkenylmagnesium halides can participate in substitution reactions with reactive alkyl halides, such as allyl iodide or iodomethane, to form new alkenes. thieme-connect.de
The following table summarizes the reactivity of propenylmagnesium chloride with a selection of common electrophiles.
| Electrophile | Reagent | Product after Workup | Reaction Type |
| Proton (e.g., from H₂O) | Propenylmagnesium chloride | Propene | Acid-Base |
| Formaldehyde | Propenylmagnesium chloride | But-2-en-1-ol | Nucleophilic Addition |
| Aldehyde (R-CHO) | Propenylmagnesium chloride | Substituted secondary alcohol | Nucleophilic Addition |
| Ketone (R₂C=O) | Propenylmagnesium chloride | Substituted tertiary alcohol | Nucleophilic Addition |
| Carbon Dioxide (CO₂) | Propenylmagnesium chloride | 2-Butenoic acid | Nucleophilic Addition |
| Epoxide (e.g., Ethylene (B1197577) oxide) | Propenylmagnesium chloride | Pent-3-en-1-ol | Nucleophilic Ring Opening (Sₙ2) |
| Iodomethane | Propenylmagnesium chloride | But-2-ene | Substitution |
Applications of Propenylmagnesium Chloride in Complex Organic Synthesis and Methodological Development
Synthesis of Chiral Molecules and Functionalized Systems
The strategic use of propenylmagnesium chloride has proven instrumental in the stereoselective synthesis of chiral molecules, particularly in the construction of chiral centers and the preparation of functionalized cyclic compounds.
Construction of Chiral Tertiary Carbinol Centers
The addition of propenylmagnesium chloride to carbonyl compounds is a fundamental transformation for creating chiral tertiary carbinol centers. nih.gov Research has demonstrated that the reaction of 2-propenylmagnesium chloride with ketones can proceed with high diastereoselectivity, influenced by factors such as the substrate's existing chirality and the reaction conditions. For instance, the addition to chiral ketones can occur preferentially from the less sterically hindered face, leading to the formation of a specific stereoisomer. nih.gov
In one study, the reaction of 2-methyl-2-propenylmagnesium chloride with a chiral hex-1-enopyranose-3-urose derivative resulted in the exclusive attack on one face of the carbonyl group, affording the corresponding lyxo isomer in excellent yield. oup.com This high stereoselectivity is attributed to steric and electrostatic repulsion between the incoming Grignard reagent and an axial oxygen atom on the carbohydrate scaffold. oup.com The ability to control the stereochemical outcome of these additions is crucial for the synthesis of enantiomerically pure compounds.
Table 1: Reaction of Allylic Organometallic Reagents with a Chiral Hex-1-enopyranose-3-urose oup.com
| Entry | Allylic Organometallic Reagent | Product(s) | Yield (%) |
|---|---|---|---|
| 1 | CH₂=CHCH₂-MgCl | 6a | 90 |
| 2 | CH₂=C(CH₃)CH₂-MgCl | 6b, 8 | 87 (6b), 7 (8) |
Preparation of Functionalized Cyclic Enol Ethers
Propenylmagnesium chloride is also a key reagent in the synthesis of functionalized cyclic enol ethers, which are important structural motifs in various natural products. oup.com The reaction of 2-propenylmagnesium chloride with pyranose-derived ketones can lead to the formation of these cyclic ethers. oup.com For example, the reaction with 4,6-O-benzylidene-1,2-dideoxy-D-glycero-hex-1-enopyranose-3-urose yields a mixture of arabino and ribo isomers of the corresponding C-alkenylated products. oup.com While the stereoselectivity of this particular reaction was low, it highlights the potential of using propenylmagnesium chloride to introduce functionality that can be further elaborated into cyclic ether systems. oup.com
A more stereoselective approach involves the reaction with a different pyranose derivative, which exclusively yields the lyxo isomer. oup.com This method provides a direct route to functionalized cyclic enol ethers possessing a chiral tertiary carbinol center, opening up avenues for the synthesis of complex chiral natural products. oup.com
Total Synthesis Strategies Utilizing Propenylmagnesium Chloride
The unique reactivity of propenylmagnesium chloride has been harnessed in the total synthesis of complex natural products, where it often serves as a crucial building block or reagent in key bond-forming steps.
Key Intermediate in Natural Product Synthesis
Propenylmagnesium chloride has been instrumental in the total synthesis of various natural products. A notable example is the total synthesis of (−)-bipolarolide D, a sesterterpenoid with a complex tetracyclic skeleton. acs.orgresearchgate.netnih.gov In this synthesis, 1-methyl-2-propenylmagnesium chloride was used for the crotylation of a ketoenone intermediate to install a key side chain. acs.orgresearchgate.netnih.govacs.org The choice of solvent was found to be critical in controlling the regioselectivity of this addition, with polar solvents favoring γ-addition and apolar solvents favoring α-addition. acs.orgacs.org This strategic use of the Grignard reagent was a pivotal step in the successful completion of the total synthesis. acs.orgresearchgate.netnih.gov
Convergent and Divergent Synthetic Pathways
The application of propenylmagnesium chloride extends to both convergent and divergent synthetic strategies. In convergent synthesis, complex fragments of a target molecule are synthesized separately and then joined together. Propenylmagnesium chloride can be used to create one of these fragments or to couple them. For instance, in the synthesis of dendrimers, a phenol (B47542) functionalized with a triallylsilyl group, which can be prepared using chemistry related to Grignard reagents, has been used in convergent approaches. uu.nl
Divergent synthesis, on the other hand, involves the modification of a common intermediate to produce a variety of different compounds. The reactivity of propenylmagnesium chloride allows for its addition to a core structure, with the resulting product then being subjected to a range of further transformations to generate a library of related molecules. This approach is valuable in medicinal chemistry for the rapid generation of analogs for structure-activity relationship studies.
Development of Novel Synthetic Methodologies
The exploration of propenylmagnesium chloride's reactivity continues to drive the development of new synthetic methods. Research into its reactions under various conditions and with a diverse range of substrates aims to expand its synthetic utility. For example, studies on the addition of allylmagnesium reagents to carbonyl compounds have revealed that their reactivity can differ significantly from other Grignard reagents, often exhibiting lower stereoselectivity or even opposite stereochemical outcomes. nih.gov Understanding these differences is crucial for designing predictable and efficient synthetic transformations.
Furthermore, the development of novel catalytic systems that can modulate the reactivity and selectivity of propenylmagnesium chloride is an active area of research. mdpi.com The goal is to achieve higher levels of control over the stereochemical course of its reactions, which would further enhance its power as a tool in asymmetric synthesis.
Enantioselective and Diastereoselective Transformations
Propenylmagnesium chloride and its isomers serve as potent nucleophiles in asymmetric synthesis, enabling the construction of chiral centers with high levels of stereocontrol. The inherent reactivity of this Grignard reagent, combined with chiral auxiliaries, substrates, or catalysts, allows for precise facial selectivity in additions to prochiral carbonyls and imines.
A notable application is in the total synthesis of complex natural products. For instance, in the total synthesis of (−)-bipolarolide D, a key step involves the installation of a side chain via the crotylation of a carbonyl group at C(14) using 1-methyl-2-propenylmagnesium chloride. acs.orgacs.orgnih.gov This reaction demonstrated significant diastereoselectivity. The choice of solvent was found to be critical in directing the regioselectivity of the addition; polar solvents like tetrahydrofuran (B95107) (THF) favored the formation of the γ-addition product, whereas apolar solvents such as toluene (B28343) promoted α-addition. acs.orgacs.org Delightfully, the initial attempt using 1-methyl-2-propenylmagnesium chloride in THF on the complex intermediate led to the formation of the desired product, highlighting the reagent's utility and reactivity. acs.orgnih.gov
In the field of carbohydrate chemistry, propenylmagnesium chloride has been used in reactions with hex-1-enopyranose-3-uroses. The reaction of 4,6-O-benzylidene-1,2-dideoxy-D-erythro-hex-1-enopyranos-3-ulose with 2-propenylmagnesium chloride in THF proceeded smoothly to yield a nearly equimolar mixture of the corresponding D-arabino and D-ribo isomers, indicating low intrinsic diastereoselectivity in this specific case. oup.com However, modifying the reagent by preparing diethyl(2-propenyl)aluminium from 2-propenylmagnesium chloride and diethylaluminium chloride significantly improved the diastereomeric ratio to 5:1 in favor of the arabino isomer. oup.com
High diastereoselectivity has also been achieved in the addition of allylmagnesium chloride to chiral imines. The reaction with 1-allyl-2-pyrroleimines derived from (S)-valinol and (S)-phenylglycinol proceeded with high diastereoselectivity to furnish secondary amines. nih.gov An interesting feature of this transformation was the concurrent isomerization of the 1-allyl group on the pyrrole (B145914) ring to a (Z)-1-propenyl substituent. nih.gov This demonstrates the ability of the Grignard reagent and reaction conditions to induce multiple stereocontrolled transformations within a single operation.
Table 1: Examples of Diastereoselective Transformations using Propenylmagnesium Chloride Derivatives
| Substrate | Reagent | Conditions | Product(s) | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Bipolarolide D intermediate (carbonyl at C14) | 1-methyl-2-propenylmagnesium chloride | THF | Hemiacetal 20 | Diastereoselective γ-addition | acs.orgacs.orgnih.gov |
| 4,6-O-benzylidene-1,2-dideoxy-D-erythro-hex-1-enopyranos-3-ulose | 2-propenylmagnesium chloride | THF, -78 °C | arabino and ribo isomers | Low diastereoselectivity | oup.com |
| 4,6-O-benzylidene-1,2-dideoxy-D-erythro-hex-1-enopyranos-3-ulose | Diethyl(2-propenyl)aluminium* | CH₂Cl₂, -78 °C | arabino and ribo isomers | 93% yield, 5:1 d.r. | oup.com |
| 1-Allyl-2-pyrroleimines | Allylmagnesium chloride | - | Secondary amine with (Z)-1-propenyl group | Highly diastereoselective addition | nih.gov |
*Prepared in situ from 2-propenylmagnesium chloride and diethylaluminium chloride.
One-Pot Synthetic Procedures
The utility of propenylmagnesium chloride and related species extends to their incorporation in one-pot synthetic sequences, where multiple reaction steps are carried out in a single reaction vessel. Such procedures are highly valued in organic synthesis for their efficiency, reduced waste, and operational simplicity.
A compelling example is the one-pot, three-component synthesis of 3,4-dihydroquinazolines. acs.org In this procedure, the reaction of an ortho-alkenyl-substituted aniline (B41778) derivative, an arenediazonium salt, and allyl nitrile proceeds smoothly to afford the corresponding 2-substituted 3,4-dihydroquinazoline. acs.org Notably, when allyl nitrile is used, the final product incorporates a 2-(1-propenyl) moiety, indicating an in situ isomerization of the initially formed 2-allyl group under the reaction conditions. acs.org This tandem cyclization-isomerization sequence provides a rapid entry to complex heterocyclic structures.
The development of catalytic methods for the synthesis of versatile building blocks also leverages one-pot procedures involving propenyl precursors. For instance, a method for the stereoselective synthesis of (E)-1-propenyl-silanes from the corresponding allylsilanes has been developed. acs.org This isomerization is a key step in a one-pot, two-step approach for synthesizing a wide array of styrene (B11656) derivatives. The process involves a B(C₆F₅)₃-catalyzed E-selective isomerization of an allyl silane (B1218182) to a versatile alkenyl silane intermediate, which then undergoes a subsequent Hiyama coupling reaction within the same pot. acs.org This strategy allows access to styrene derivatives that may contain Lewis basic functional groups, which are often incompatible with other synthetic methods. acs.org
Table 2: One-Pot Syntheses Involving Propenyl Moieties
| Reaction Type | Components / Starting Material | Conditions | Product | Key Feature | Reference(s) |
|---|
Theoretical and Computational Investigations of Propenylmagnesium Compounds
Quantum Chemical Studies on Structure and Bonding
Quantum chemical calculations have become indispensable for elucidating the fundamental structural and electronic properties of propenylmagnesium compounds. These computational techniques offer a molecular-level understanding that complements experimental findings.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the geometries and energetics of molecules. rsc.orgscribd.com DFT, in particular, has been widely applied to study Grignard reagents due to its balance of computational cost and accuracy. researchgate.netnih.govnanobioletters.com For instance, DFT calculations using the B3LYP functional have been employed to explore the mechanisms of Grignard reactions. researchgate.net The choice of basis set, such as 6-31G(d) or 6-311G++, is crucial for obtaining reliable results. nih.govtandfonline.comresearchgate.net
These calculations have been instrumental in understanding the structure of propenylmagnesium chloride and related compounds. tandfonline.comdeu.edu.tr For example, quantum-chemical calculations have been used to predict the rotational barrier of the C(1)–C(2) bond in silylated allyl anions. rsc.org Furthermore, computational studies have confirmed that in the gas phase, the formation of CH₃MgCl from Mg and CH₃Cl is a highly exothermic process. rsc.org
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization and reaction mechanisms | researchgate.net |
| B3LYP | 6-311G++(d,p) | Spectral studies and geometry optimization | tandfonline.com |
| ωB97X-D3(BJ) | ma-def2-TZVP | Prediction of rotational barriers and reaction pathways | rsc.org |
| APFD | 6-31G(d) | Potential-energy surface studies | researchgate.netekb.eg |
Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A smaller gap generally implies higher reactivity. irjweb.com
Computational methods like DFT are used to calculate the energies of these orbitals. irjweb.comacs.org For instance, the HOMO-LUMO gap can be used to understand the charge transfer interactions within a molecule. irjweb.com In the context of Grignard reactions, the transfer of an electron from the HOMO of the Grignard reagent to the LUMO of the carbonyl compound is a key step in certain reaction mechanisms, such as the single-electron transfer (SET) pathway. researchgate.net The nature of the substituents on the propenyl group can influence the HOMO-LUMO gap and thus the reactivity of the Grignard reagent. smf.mx
| Orbital | Description | Significance in Reactivity | Reference |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. It acts as an electron donor. | Region of nucleophilic attack. | irjweb.comresearchgate.net |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. It acts as an electron acceptor. | Region of electrophilic attack. | irjweb.comresearchgate.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | irjweb.comresearchgate.net |
Mechanistic Probing through Computational Models
Computational modeling has proven to be a powerful tool for investigating the intricate mechanisms of reactions involving propenylmagnesium compounds.
Transition State Analysis and Reaction Pathways
Understanding the transition state is crucial for elucidating a reaction's mechanism. Computational methods allow for the localization and characterization of transition state structures, providing a detailed picture of the reaction pathway. researchgate.net For the addition of allylmagnesium reagents to carbonyl compounds, computational studies have suggested a concerted, six-membered-ring transition state as the most likely pathway. nih.govresearchgate.net This is in contrast to non-allylic Grignard reagents which can react through different transition states, including four-centered and six-membered-ring structures involving dimers. nih.gov
The high reactivity of allylmagnesium reagents often leads to low stereoselectivity because the reaction rates can approach the diffusion limit. nih.gov However, in reactions with hindered ketones, a four-membered transition state may be favored. researchgate.net Computational studies have also been employed to rationalize the stereochemical outcomes of reactions, for example, in the addition of allylmagnesium bromide to imines. rsc.org
Kinetic and Thermodynamic Parameters of Organomagnesium Reactions
Computational chemistry can provide valuable quantitative data on the kinetics and thermodynamics of reactions. researchgate.netnih.gov Activation energies and reaction enthalpies can be calculated to predict the feasibility and rate of a reaction. For example, quantum-chemical calculations have shown that the homolytic cleavage of the Mg-CH₃ bond in CH₃MgCl requires a high activation energy, suggesting that radical formation is unlikely in the absence of a substrate. rsc.orgacs.org
The activation energy for the reaction of allylmagnesium reagents is often low, which is consistent with their high reactivity. nih.gov For instance, the activation energy for the reaction of acetone (B3395972) with allylmagnesium bromide has been calculated to be less than 2 kcal/mol. nih.gov Thermodynamic calculations can also help to determine the relative stability of different isomers and conformers, which is essential for understanding reaction outcomes. scribd.com
Solvent Effects and Aggregation Phenomena in Theoretical Frameworks
The solvent plays a critical role in the chemistry of Grignard reagents, influencing their structure, aggregation state, and reactivity. researchgate.netresearchgate.net Similarly, aggregation is a common phenomenon for organomagnesium compounds in solution.
Theoretical models are essential for understanding these complex solution-phase behaviors. Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), can be used to account for the bulk effect of the solvent on the solute. rsc.orgsmf.mx For more detailed insights, explicit solvent molecules can be included in the quantum mechanical calculations. researchgate.net
Ab initio molecular dynamics (AIMD) simulations have been used to study the Schlenk equilibrium and the role of the solvent in the Grignard reaction, revealing the dynamic nature of solvent coordination. acs.orgresearchgate.net Computational studies have shown that the degree of aggregation and the nature of the solvent can significantly impact the reaction mechanism and stereoselectivity. nih.govnih.gov For example, using non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) can lead to more stereoselective reactions compared to ethereal solvents like tetrahydrofuran (B95107) (THF). nih.gov Theoretical investigations have also explored how the solvent can modulate the stability of different organomagnesium species and their reaction transition states. acs.orgresearchgate.net
Structure-Reactivity Relationship Studies
Theoretical and computational investigations have become indispensable tools for elucidating the complex relationship between the structure of propenylmagnesium compounds and their reactivity. These studies provide detailed insight into reaction mechanisms, transition state geometries, and the electronic factors that govern the chemical behavior of these organometallic reagents.
Computational studies suggest that the addition of allylmagnesium reagents, such as propenylmagnesium chloride, to carbonyl compounds most likely proceeds through a concerted, six-membered-ring transition state. nih.gov This pathway is distinct from the mechanisms proposed for non-allylic Grignard reagents, which may involve four-center transition states or dimeric reagent forms. nih.gov A significant consequence of this six-membered-ring transition state is the unusually high reaction rate, which often approaches the diffusion-control limit. nih.gov This high reactivity means that the rate-determining step can be the diffusion of the reactants towards each other, rather than the chemical bond formation itself. This complicates the analysis of diastereoselectivity using traditional models like the Felkin-Anh model, as the reaction may not be under kinetic control in the traditional sense. nih.govnih.gov
Ab initio calculations on the reactions of propenylmagnesium halides with ethylene (B1197577) provide direct quantitative data on how the halide substituent influences reactivity. ijcce.ac.iriau.ir Using methods such as RHF, B3LYP, and MP2 with a 6-31G* basis set, researchers have evaluated structural properties and thermodynamic and kinetic data. ijcce.ac.ir The findings indicate that the chemical affinity of the reactants and the reaction rate increase as the size of the halogen atom increases from fluorine to iodine. This trend is correlated with an increase in the Mg-X bond length and a decrease in the HOMO-LUMO energy gap, which facilitates the reaction. ijcce.ac.ir
Table 1: Calculated Thermodynamic and Kinetic Data for the Reaction of Propenylmagnesium Halides with Ethylene Data derived from ab initio computational studies. ijcce.ac.ir
| Propenylmagnesium Halide | Method | ΔG (kcal/mol) | ΔG‡ (kcal/mol) | Rate Constant (s⁻¹) |
| Propenylmagnesium Fluoride | RHF | -15.58 | 38.62 | 2.10E-16 |
| Propenylmagnesium Fluoride | B3LYP | -20.97 | 26.29 | 1.14E-06 |
| Propenylmagnesium Fluoride | MP2 | -21.02 | 30.68 | 2.01E-10 |
| Propenylmagnesium Chloride | RHF | -18.25 | 37.00 | 4.90E-15 |
| Propenylmagnesium Chloride | B3LYP | -23.49 | 24.53 | 2.05E-05 |
| Propenylmagnesium Chloride | MP2 | -23.59 | 28.51 | 2.92E-08 |
| Propenylmagnesium Bromide | RHF | -19.01 | 36.52 | 1.01E-14 |
| Propenylmagnesium Bromide | B3LYP | -24.23 | 23.99 | 4.68E-05 |
| Propenylmagnesium Bromide | MP2 | -24.38 | 27.84 | 7.84E-08 |
Computational studies also support the analysis of chemoselectivity. For example, in reactions with substrates containing multiple electrophilic sites, the high, diffusion-controlled reactivity of allylmagnesium bromide can lead to a lack of selectivity, with the reagent adding to both carbonyl and carboethoxy groups at comparable rates. nih.gov This contrasts with other Grignard reagents like vinylmagnesium bromide, which can exhibit higher chemoselectivity. nih.gov
Table 2: Comparative Reactivity of Grignard Reagents with Ketones This table illustrates general reactivity patterns discussed in computational and experimental studies. nih.govnih.gov
| Feature | Allylmagnesium Halides (e.g., propenylmagnesium chloride) | Non-Allylic Grignard Reagents (e.g., n-propylmagnesium chloride) |
| Reaction Rate with Ketones | Very rapid, often approaching diffusion-control limit. nih.gov | Generally slower, allowing for kinetic analysis. nih.gov |
| Stereoselectivity Analysis | Often not analyzable by standard transition state models (e.g., Felkin-Anh) due to high rates. nih.govnih.gov | Often analyzable by standard transition state models. nih.gov |
| Chemoselectivity | Can be low in multifunctional molecules due to high reactivity. nih.gov | Generally higher, allowing for selective reaction at the more reactive site. |
| Proposed Transition State | Concerted, six-membered ring involving the allyl group. nih.gov | Varies; can be four-centered or involve reagent dimers. nih.gov |
Advanced Characterization Techniques for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for investigating the structure and dynamic behavior of allylmagnesium chloride in solution. scispace.comrsc.org It provides detailed insights into atomic connectivity, isomeric forms, and the complex equilibria that govern its solution-state chemistry. acs.orgresearchgate.net
¹H and ¹³C NMR for Structural Assignment and Isomer Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the covalent structure of the allyl group and for studying the dynamic processes it undergoes. The spectra reveal a rapidly equilibrating mixture of stereoisomers. acs.orgresearchgate.net At room temperature, the rate of interconversion between different isomeric forms is often rapid on the NMR timescale, leading to time-averaged signals. scispace.com
In ¹H NMR, the spectrum is characterized by signals corresponding to the terminal vinyl protons (CH₂=), the internal vinyl proton (=CH-), and the methylene (B1212753) protons adjacent to the magnesium atom (-CH₂Mg). The signal for the methine proton (-CH=) typically appears as a complex multiplet due to coupling with the three other protons of the vinyl group.
¹³C NMR spectroscopy provides complementary information. Low-temperature studies of allylmagnesium chloride and related compounds show broadening of the methylene carbon resonances. researchgate.netlookchem.com This broadening is indicative of a dynamic exchange process, which is the interconversion between the classical unsymmetrical allylic structures. researchgate.net The ¹³C chemical shifts are consistent with a dynamic allyl structure where the magnesium atom can rapidly shift its position. lookchem.com
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Key Observations |
|---|---|---|---|
| ¹H | -CH₂Mg | ~2.5 | Broad signal, influenced by exchange and proximity to Mg. |
| ¹H | =CH₂ | ~4.8 - 5.1 | Distinct signals for cis and trans protons. |
| ¹H | -CH= | ~6.0 - 6.5 | Complex multiplet due to multiple couplings. |
| ¹³C | -CH₂Mg | ~50 - 55 | Broadens at low temperature due to dynamic exchange. researchgate.net |
| ¹³C | =CH₂ | ~105 - 110 | Confirms terminal double bond. |
| ¹³C | -CH= | ~145 - 150 | Indicates the internal sp² carbon. lookchem.com |
Advanced NMR Techniques (e.g., 2D NMR, Mg-NMR) for Solution State Characterization and Speciation
The behavior of allylmagnesium chloride in solution is complicated by the Schlenk equilibrium, a fundamental characteristic of Grignard reagents. acs.orgwikipedia.org This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and magnesium dihalide (MgX₂). tcichemicals.com
2RMgX ⇌ R₂Mg + MgX₂
Advanced NMR techniques are crucial for deconvoluting this complex mixture. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can definitively establish the ¹H-¹H and ¹H-¹³C correlations within the allyl framework, confirming atomic connectivity. The HMBC (Heteronuclear Multiple Bond Correlation) experiment can provide further insights into long-range couplings. ipb.pt
Magnesium-25 (²⁵Mg) NMR spectroscopy offers a direct probe into the chemical environment of the magnesium atom. nih.gov Although ²⁵Mg is a low-gamma, quadrupolar nucleus, making it challenging to observe, it provides invaluable data on the various magnesium-containing species in solution. Distinct chemical shifts in the ²⁵Mg NMR spectrum can be used to identify and quantify the different species involved in the Schlenk equilibrium, such as RMgX, R₂Mg, and MgX₂, each having a unique magnesium coordination state. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Determining the solid-state structure of Grignard reagents like allylmagnesium chloride is challenging because they are highly reactive and rarely isolated as solvent-free solids. wikipedia.orgresearchgate.net When crystals are obtained, typically from ethereal solutions like diethyl ether or tetrahydrofuran (B95107) (THF), the structures reveal that the magnesium center is coordinated by solvent molecules. acs.orgwisc.edu
In other cases, Grignard reagents can form more complex aggregates in the solid state, such as halogen-bridged dimers or larger tetrameric structures. acs.org The specific structure adopted depends on the nature of the organic group, the halogen, the solvent, and the crystallization conditions. It is expected that allylmagnesium chloride would crystallize from THF as a monomeric complex, [CH₂(CH)CH₂]MgCl(THF)₂, with a tetrahedral geometry around the magnesium atom.
| Structural Feature | Expected Value / Observation for Allylmagnesium Chloride | Basis (from Analogues like EtMgBr·2(Et₂O)) |
|---|---|---|
| Coordination Geometry | Tetrahedral | Observed in numerous Grignard reagent crystal structures. wikipedia.orgwisc.edu |
| Coordination Number | 4 | Coordinated to allyl group, chloride, and two solvent molecules. wisc.edu |
| State | Crystalline solid (as a solvate) | Grignard reagents crystallize with solvent molecules. acs.org |
| Aggregation | Likely monomeric in THF | Strongly coordinating solvents like THF favor monomeric species. acs.org |
Mass Spectrometry for Molecular Identification and Mechanistic Insights
Direct mass spectrometric analysis of allylmagnesium chloride is generally impractical due to its high reactivity, low volatility, and thermal instability. However, mass spectrometry is a powerful tool for gaining mechanistic insights into both the formation of the Grignard reagent and its subsequent reactions.
Studies into the mechanism of Grignard reagent formation have used mass spectrometry to analyze trapped intermediates and side products, providing strong evidence for a process involving single-electron transfer (SET) from the magnesium surface to the organic halide. alfredstate.eduacs.org This generates radical intermediates that are key to the reaction. researchgate.net While these radicals are typically surface-adherent, their detection and characterization provide a deeper understanding of the formation pathway. alfredstate.edu
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are related to bond strengths and functional groups. mt.com For allylmagnesium chloride, these techniques are particularly useful for studying the C=C double bond and the C-Mg bond.
A key finding from IR studies on related allylic Grignard reagents is the presence of two distinct double bond stretching bands. researchgate.netlookchem.com These two bands correspond to the C=C stretches of the different allylic isomers that are in equilibrium in solution. This observation from vibrational spectroscopy provides corroborating evidence for the dynamic nature of the compound, as also observed by NMR.
Raman spectroscopy is particularly sensitive to the vibrations of non-polar, covalent bonds, making it well-suited for studying the C=C stretching mode in the allyl group. wikipedia.org Conversely, IR spectroscopy is more sensitive to polar bonds and would be the preferred method for attempting to observe vibrations associated with the polar C-Mg bond. The use of in-situ FTIR spectroscopy (ReactIR) has also become a valuable method for monitoring the formation of Grignard reagents in real-time during synthesis. mt.com
| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| C=C Stretch | IR, Raman | ~1600 - 1640 | Confirms the presence of the double bond. Two distinct bands indicate an equilibrium of isomers. researchgate.netlookchem.com |
| =C-H Stretch | IR, Raman | ~3000 - 3100 | Characteristic of sp² C-H bonds. |
| -C-H Stretch | IR, Raman | ~2850 - 2950 | Characteristic of sp³ C-H bonds. |
| C-Mg Stretch | IR | ~400 - 600 | Provides direct information on the carbon-metal bond. |
Electron Paramagnetic Resonance (EPR) and Magnetic Circular Dichroism (MCD) for Paramagnetic Organometallic Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals or paramagnetic metal centers. While the final allylmagnesium chloride product (RMgX) is a diamagnetic, closed-shell species, EPR spectroscopy is highly relevant for studying its formation mechanism.
As mentioned previously, the reaction between magnesium metal and an allyl halide is widely believed to proceed through radical intermediates formed via single-electron transfer. alfredstate.eduacs.org EPR spectroscopy is the ideal technique to detect and characterize these short-lived paramagnetic intermediates. Such studies can provide crucial evidence for the existence of allyl radicals on the magnesium surface during the synthesis, offering profound mechanistic insights that are inaccessible by other techniques. researchgate.net For example, ESR has been successfully used to identify the presence of radical anions in related organometallic complexes, demonstrating the power of this technique in organometallic chemistry. lookchem.com
Magnetic Circular Dichroism (MCD) is another technique that is sensitive to paramagnetic species, providing information about the electronic states of molecules. While less commonly applied to Grignard systems, it is a powerful tool for probing the electronic structure of paramagnetic organometallic complexes in general.
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches in Organomagnesium Synthesis
The traditional synthesis of Grignard reagents, while effective, often relies on volatile and hazardous ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). A significant research thrust is the development of greener alternatives that align with the principles of sustainable chemistry.
Greener Solvent Systems: Research has demonstrated that solvents derived from renewable resources can be excellent or even superior alternatives to traditional ones. nih.gov For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from biomass, is a highly recommended alternative for preparing Grignard reagents. nih.gov Studies have shown that its use can suppress certain side reactions, such as Wurtz coupling. The application of other sustainable ethereal solvents, such as cyclopentyl methyl ether (CPME), is also a key area of investigation. mdpi.com
Solvent-Free and Novel Reaction Media: A revolutionary approach involves minimizing or eliminating organic solvents altogether. Mechanochemical methods, such as ball-milling, have been developed to produce Grignard reagents by reacting magnesium metal with organohalides in the presence of only a catalytic amount of solvent. stackexchange.com This technique not only reduces hazardous waste but can also enable the synthesis of reagents from precursors that have poor solubility in conventional solvents. stackexchange.com
Furthermore, emerging research explores the use of non-conventional protic media, such as deep eutectic solvents (DESs) and even water, for reactions involving highly polar organometallic reagents like propenylmagnesium chloride. mdpi.com These bench-type reaction conditions, often performed in air at room temperature, can lead to higher conversions and selectivities in remarkably short reaction times, challenging the long-held belief that Grignard reagents are incompatible with air and moisture. mdpi.comnih.gov
| Solvent | Source | Key Advantages | Reference |
|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (Renewable) | Reduces side reactions, less volatile than THF, higher boiling point. | nih.govmdpi.com |
| Cyclopentyl methyl ether (CPME) | Petrochemical | High boiling point, narrow explosion range, hydrophobic nature facilitates work-up. | mdpi.com |
| Deep Eutectic Solvents (DESs) | Various (e.g., Choline Chloride based) | Low toxicity, biodegradable, can enable reactions at room temperature/in air. | mdpi.com |
| Water | Universal | Ultimate green solvent; enables unique reactivity and selectivity not seen in organic solvents. | mdpi.comnih.gov |
Catalyst Development for Enhanced Selectivity and Efficiency
While propenylmagnesium chloride is inherently reactive, controlling its selectivity (chemo-, regio-, and stereo-) is crucial for complex molecule synthesis. Modern research heavily focuses on the use of transition-metal catalysts to modulate the reactivity of Grignard reagents.
Transition-Metal Catalysis: Catalytic amounts of transition metal salts—particularly those involving copper, iron, cobalt, and nickel—have been shown to dramatically improve the outcome of Grignard reactions. organic-chemistry.orgacs.orgpnas.org These catalysts are pivotal in cross-coupling reactions, where propenylmagnesium chloride can be coupled with organic halides to form new C-C bonds. organic-chemistry.orgacs.org For example, cobalt-based catalytic systems, such as CoCl₂/TMEDA, offer an inexpensive and highly chemoselective method for coupling aryl Grignard reagents with alkyl halides, tolerating sensitive functional groups like esters and ketones. organic-chemistry.orgacs.org
In conjugate additions, copper catalysts paired with chiral ligands have enabled highly enantioselective additions of Grignard reagents to substrates like cyclic enones, achieving excellent stereocontrol that was previously difficult to attain. pnas.org The development of catalysts that can effectively control the regioselectivity of allylic systems like propenylmagnesium chloride is a key objective, allowing chemists to selectively favor either the α or γ position for attack. diva-portal.org
Heterogeneous Catalysis: A move towards more sustainable catalytic processes involves the development of heterogeneous catalysts. These catalysts, which exist in a different phase from the reactants, offer significant advantages, including easy recovery, reusability, and the production of cleaner products with lower metal contamination. diva-portal.org A novel approach is the use of a reusable cellulose-supported nanocopper catalyst for the allylic substitution of carbonates with Grignard reagents, which represents the first instance of heterogeneous catalysis for such cross-couplings. diva-portal.org
| Catalyst System | Reaction Type | Key Advantage(s) | Reference |
|---|---|---|---|
| Co(acac)₃/TMEDA | Cross-coupling | High chemoselectivity, tolerates esters and ketones, inexpensive. | organic-chemistry.org |
| CuCl / Chiral Diphosphines (e.g., JosiPhos) | Conjugate Addition | High enantioselectivity (up to 96% ee) in additions to enones. | pnas.org |
| Cellulose-Supported Nanocopper | Allylic Substitution | Heterogeneous, reusable, high yields, excellent regioselectivity. | diva-portal.org |
| Fe(acac)₃ | Cross-coupling | Efficient for coupling with alkyl halides possessing β-hydrogens. | acs.org |
Novel Reactivity Modes and Applications of Propenylmagnesium Chloride
Research is expanding the synthetic utility of propenylmagnesium chloride beyond its traditional role as a simple nucleophile for addition to aldehydes and ketones. This includes exploring its reactions with a wider range of electrophiles and uncovering new reactivity patterns.
Expanded Electrophile Scope: Emerging applications involve the reaction of Grignard reagents with less conventional electrophiles. For instance, copper-catalyzed systems have enabled the highly enantioselective addition of various Grignard reagents to N-heterocyclic acceptors like quinolones and pyridones, providing access to valuable chiral nitrogen-containing compounds. nih.gov Furthermore, recent studies have shown that allyl Grignard reagents can react selectively with nitriles in aqueous media to produce highly substituted tetrahydropyridines, aminoketones, or enamines, depending on the workup conditions. nih.gov
Allylic Rearrangement and Regiocontrol: Allylic Grignard reagents like propenylmagnesium chloride can exist in equilibrium with their isomeric form, leading to potential mixtures of products upon reaction with an electrophile. stackexchange.com A key research goal is to control this reactivity. Catalytic systems, particularly those using copper, are instrumental in directing the regioselectivity of the attack, favoring either the SN2 (at the α-carbon) or SN2' (at the γ-carbon) pathway. diva-portal.org This control is essential for synthesizing specific isomers required for complex targets.
Unconventional Reaction Dynamics: Mechanistic studies have revealed that the high reactivity of allylic Grignard reagents can lead to unique reaction dynamics. nih.govacs.org For additions to unhindered carbonyls, the reaction rate can approach the diffusion limit, meaning the stereochemistry is determined by the initial approach of the reactants rather than the bond-forming step itself, often resulting in low selectivity. nih.govnih.gov Understanding and controlling these dynamics, perhaps by tuning the steric hindrance of the substrate or the reagent, represents a frontier in physical organic chemistry. nih.govacs.org
Integration of Computational and Experimental Methodologies for Predictive Chemistry
The synergy between experimental work and computational chemistry has become a powerful driver of progress in understanding and predicting the behavior of organometallic reagents.
Mechanistic Elucidation: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are routinely used to shed light on complex reaction mechanisms that are difficult to probe experimentally. nih.govresearchgate.net For allylic Grignard reagents, computational studies have supported a concerted, six-membered-ring transition state for additions to carbonyl compounds, a pathway distinct from that of non-allylic Grignard reagents. nih.gov These models help explain the unique reactivity and selectivity patterns observed. nih.gov DFT calculations have also been crucial in mapping the isomerization pathways between radical adducts, such as the 3-chloro-1-propenyl and 2-chloroallyl radicals. acs.org
Predicting Reactivity and Selectivity: Computational models are increasingly used in a predictive capacity. They can help rationalize complex phenomena such as the Schlenk equilibrium, which governs the composition of Grignard reagents in solution (RMgX vs. R₂Mg and MgX₂). nih.govresearchgate.net By modeling the electronic properties of intermediates, such as magnesium chelates, researchers can predict and understand how factors like the halide atom (Cl vs. Br vs. I) can tune the diastereoselectivity of a reaction. nih.gov This predictive power accelerates the development of new synthetic methods by reducing the amount of empirical screening required.
Combined Approaches for Deeper Insight: The most powerful research combines experimental and computational approaches. nih.govnih.gov For example, studies on the addition of allyl Grignard reagents to nitriles used both laboratory experiments and DFT calculations to demonstrate the crucial and unexpected role of water in promoting the reaction's efficiency and selectivity, a result that could not be achieved in dry organic solvents. nih.gov This integrated approach, where experimental results validate computational models and computational insights guide new experiments, is central to the future of predictive chemistry for reagents like propenylmagnesium chloride. acs.org
Q & A
Basic Research Questions
Q. How can the empirical formula of magnesium chloride be experimentally determined?
- Methodology :
- React magnesium metal with hydrochloric acid under controlled conditions. Measure the mass of magnesium before the reaction and the mass of magnesium chloride produced post-reaction.
- Calculate moles of magnesium (mass/molar mass) and chlorine (derived from HCl consumption). Use molar ratios to determine the empirical formula (e.g., MgCl₂). Compare results with the known formula to validate accuracy .
- Data Table Example :
| Step | Parameter | Calculation/Result |
|---|---|---|
| 7 | Moles of Mg | 0.025 mol |
| 8 | Moles of Cl | 0.050 mol |
| 11 | Experimental Formula | MgCl₂ |
Q. What are the standard methods for synthesizing anhydrous magnesium chloride, and how is contamination minimized?
- Methodology :
- Use dehydration of MgCl₂·6H₂O at elevated temperatures (≥300°C) in an inert atmosphere (e.g., HCl gas) to prevent hydrolysis. Monitor purity via X-ray diffraction (XRD) to detect oxychloride impurities (e.g., Mg(OH)Cl) .
- Key parameters: Temperature control, gas flow rate, and post-synthesis quenching in dry environments.
Q. How is prop-1-ene characterized in catalytic systems such as allylpalladium complexes?
- Methodology :
- Employ nuclear magnetic resonance (NMR) to confirm prop-1-ene coordination geometry (e.g., η³-allyl bonding in [PdCl(C₃H₅)]₂).
- Use gas chromatography-mass spectrometry (GC-MS) to track reaction intermediates and quantify catalytic efficiency .
Advanced Research Questions
Q. How can discrepancies in chloride ion penetration data across magnesium salts (e.g., MgCl₂ vs. CaCl₂) be resolved?
- Methodology :
- Replicate experiments using standardized concrete matrices (e.g., water-to-cement ratio = 0.45) and controlled environmental conditions (humidity, temperature).
- Compare chloride penetration depths via colorimetric assays (AgNO₃ spray) and electron microscopy. Statistical analysis (ANOVA) can identify significant differences in ion diffusion mechanisms .
- Key Insight : MgCl₂ may exhibit higher penetration due to smaller ionic radius, but hydration effects in concrete complicate direct comparisons.
Q. What experimental designs address challenges in synthesizing high-purity magnesium chloride for biomedical applications?
- Methodology :
- Optimize solvent-free molten salt electrolysis to avoid hydrolysis byproducts. Use in situ Raman spectroscopy to monitor intermediate phases.
- Validate biocompatibility via cytotoxicity assays (e.g., MTT tests on fibroblast cells) and compare results with commercial MgCl₂ standards .
Q. How do reaction conditions influence the catalytic efficiency of prop-1-ene-derived palladium complexes in cross-coupling reactions?
- Methodology :
- Vary ligand-to-metal ratios, solvent polarity (e.g., THF vs. DMF), and temperature to study turnover frequency (TOF).
- Use kinetic isotope effects (KIE) and density functional theory (DFT) simulations to elucidate rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
- Data Contradiction Note : Some studies report higher TOF in polar solvents due to stabilized transition states, while others favor non-polar solvents for steric reasons.
Q. What strategies validate the structural integrity of magnesium chloride in composite materials under thermal stress?
- Methodology :
- Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to detect decomposition thresholds (e.g., MgCl₂ → MgO + Cl₂↑ at >700°C).
- Compare experimental data with computational models (e.g., COMSOL Multiphysics) to predict material failure points .
Methodological Best Practices
- Data Validation : Use triplicate trials and error bars to account for variability in chloride quantification assays .
- Contamination Mitigation : Store anhydrous MgCl₂ in argon-filled desiccators and pre-dry solvents (e.g., molecular sieves for THF) .
- Catalytic Studies : Include control experiments without catalysts to baseline background reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
